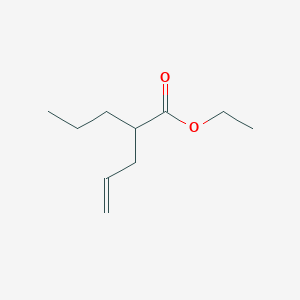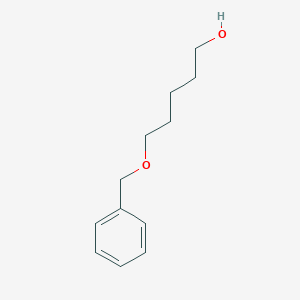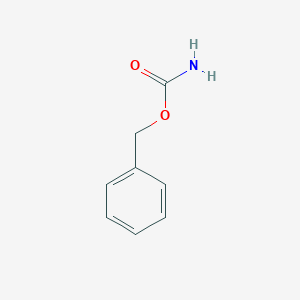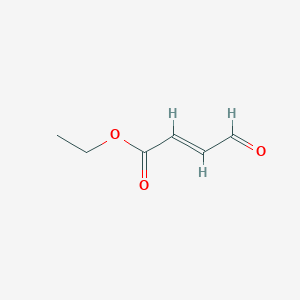
4-オキソ-2-ブテン酸エチル(トランス)
概要
説明
Ethyl trans-4-oxo-2-butenoate is an organic compound with the chemical formula C6H8O3. It is a colorless liquid that is slightly soluble in water and soluble in organic solvents .
科学的研究の応用
Ethyl trans-4-oxo-2-butenoate is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Biology: The compound is used in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of fine chemicals and specialty materials.
作用機序
Target of Action
Ethyl trans-4-oxo-2-butenoate is an organic compound . It is primarily used as an intermediate in the synthesis of pharmaceutically active molecules . .
Mode of Action
The mode of action of Ethyl trans-4-oxo-2-butenoate is related to its role as an intermediate in the synthesis of other compounds. It is used in the asymmetric catalytic alkynylation of acetaldehyde . This process produces attractive synthons with broad applications, such as (+)-Tetrahydropyrenophorol .
Biochemical Pathways
It is known that the compound plays a role in the asymmetric catalytic alkynylation of acetaldehyde , which is a key step in various biochemical pathways.
Result of Action
As an intermediate in chemical synthesis, Ethyl trans-4-oxo-2-butenoate contributes to the formation of other compounds with pharmaceutical activity . The specific molecular and cellular effects would depend on the final compounds that are synthesized using Ethyl trans-4-oxo-2-butenoate.
Action Environment
The action of Ethyl trans-4-oxo-2-butenoate can be influenced by various environmental factors. For instance, it is slightly soluble in water (2.6 g/L at 25°C) . Therefore, its solubility could affect its availability and efficacy in different environments. Additionally, it should be stored in a cool place, in a tightly closed container, in a dry and well-ventilated place, and away from oxidizing agents for stability .
生化学分析
Biochemical Properties
Ethyl trans-4-oxo-2-butenoate plays a significant role in biochemical reactions. It interacts with various enzymes and proteins during the synthesis of pharmaceutically active molecules . The nature of these interactions is complex and depends on the specific biochemical pathway and the molecules involved.
Molecular Mechanism
It is known to exert its effects at the molecular level during the synthesis of pharmaceutically active molecules
Metabolic Pathways
Ethyl trans-4-oxo-2-butenoate is involved in the metabolic pathways related to the synthesis of pharmaceutically active molecules It interacts with various enzymes and cofactors during these processes
準備方法
Synthetic Routes and Reaction Conditions: Ethyl trans-4-oxo-2-butenoate can be synthesized by reacting 2,3-dichloropropionic acid with acetic anhydride . The reaction typically involves heating the reactants under controlled conditions to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of ethyl trans-4-oxo-2-butenoate involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets the required standards for its intended applications.
化学反応の分析
Types of Reactions: Ethyl trans-4-oxo-2-butenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary but may include the use of catalysts and specific solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
類似化合物との比較
Ethyl trans-4-oxo-2-butenoate can be compared with other similar compounds, such as:
Ethyl 4-bromocrotonate: This compound has a similar structure but contains a bromine atom, which affects its reactivity and applications.
Ethyl 3-methyl-4-oxocrotonate:
Ethyl 4,4,4-trifluorocrotonate: The presence of fluorine atoms in this compound significantly alters its reactivity and stability.
The uniqueness of ethyl trans-4-oxo-2-butenoate lies in its specific structure, which allows for a wide range of chemical reactions and applications in various fields.
特性
IUPAC Name |
ethyl (E)-4-oxobut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c1-2-9-6(8)4-3-5-7/h3-5H,2H2,1H3/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDGAEBKMHIPSAC-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501309387 | |
| Record name | Ethyl (2E)-4-oxo-2-butenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501309387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2960-66-9 | |
| Record name | Ethyl (2E)-4-oxo-2-butenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2960-66-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl (2E)-4-oxo-2-butenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501309387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Oxobutenoic acid, ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is Ethyl trans-4-oxo-2-butenoate utilized in the synthesis of polyhydroxylated indolizidines?
A1: Ethyl trans-4-oxo-2-butenoate acts as a crucial building block in the formation of the indolizidine core structure. It participates in an intramolecular Mannich-type reaction with specific β-amino ketones, namely (–)-1-(2-methyl-1,3-dioxan-2-yl)propan-2-amine and (+)-1-(benzyloxymethyl)-2-(2-methyl-1,3-dioxan-2-yl)ethylamine []. This reaction leads to the formation of the piperidine ring, a key component of the indolizidine framework.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


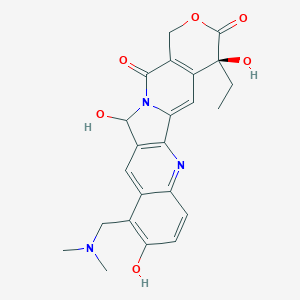
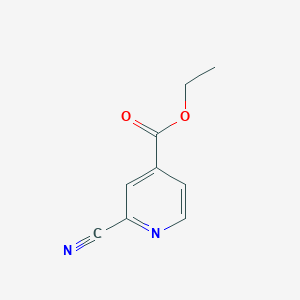
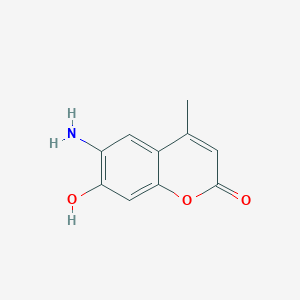

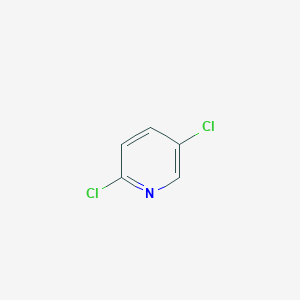
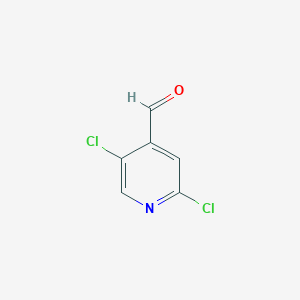
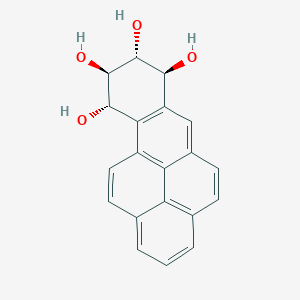
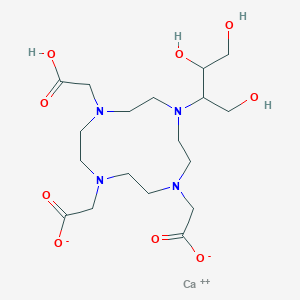
![(7R,8S,9R,10S)-rel-7,8,9,10-Tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol](/img/structure/B42140.png)
